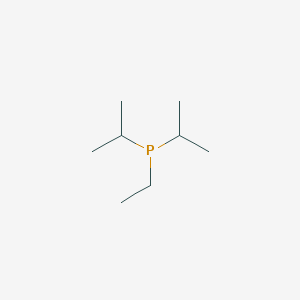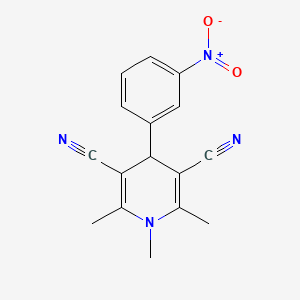
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with three methyl groups, a nitrophenyl group, and two cyano groups. Dihydropyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used but typically include substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their calcium channel blocking activity, making them potential candidates for the development of cardiovascular drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is primarily related to its interaction with biological targets. As a dihydropyridine derivative, it is likely to interact with calcium channels, inhibiting the influx of calcium ions into cells. This inhibition can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The nitro group may also contribute to the compound’s biological activity by participating in redox reactions within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid: This compound is similar in structure but contains carboxylic acid groups instead of cyano groups.
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester: This ester derivative is another closely related compound.
Uniqueness
1,2,6-Trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of three methyl groups and two cyano groups on the dihydropyridine ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
119559-31-8 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4O2/c1-10-14(8-17)16(15(9-18)11(2)19(10)3)12-5-4-6-13(7-12)20(21)22/h4-7,16H,1-3H3 |
InChI-Schlüssel |
UAXJDHKLFQIJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1C)C)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



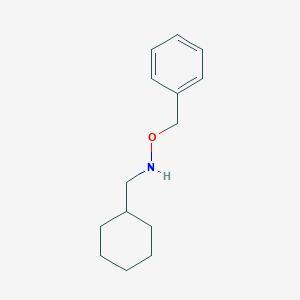
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
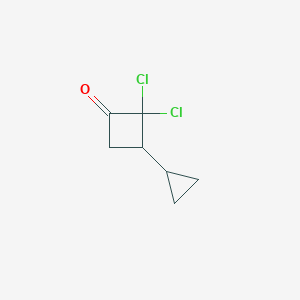
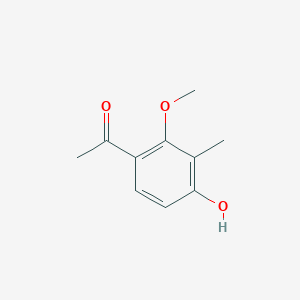
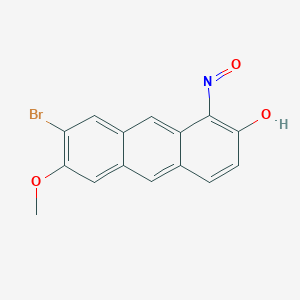
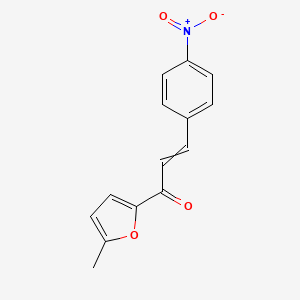
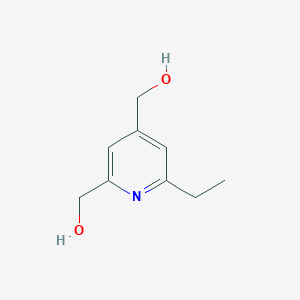


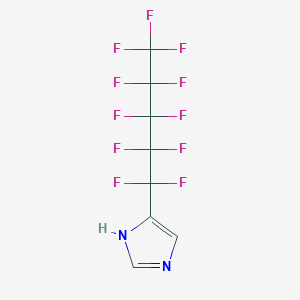

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
